molecular formula C11H22N2O3 B2893039 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide CAS No. 1421452-56-3

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

Cat. No.: B2893039
CAS No.: 1421452-56-3
M. Wt: 230.308
InChI Key: YBURHOWKQGJUFW-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic acetamide derivative featuring a piperidin-4-yl group substituted at the 1-position with a 2-methoxyethyl chain. Its structure comprises a 2-methoxyacetamide backbone linked to the piperidine ring, distinguishing it from classical opioid analogs like fentanyl.

Properties

IUPAC Name

2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-15-8-7-13-5-3-10(4-6-13)12-11(14)9-16-2/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBURHOWKQGJUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the piperidine derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structure :
    • Piperidine substituent: 1-(2-Phenylethyl) (lipophilic aromatic group).
    • Acetamide substitution: Di-substituted (N-phenyl and N-piperidinyl groups).
    • Molecular formula: C₂₂H₂₈N₂O₂; molecular weight: 352.47 g/mol .
  • Pharmacology :
    • Potency comparable to fentanyl, with high mu-opioid receptor affinity.
    • Associated with fatalities due to respiratory depression and clandestine use in heroin mixtures .

Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structure :
    • Piperidine substituent: 1-(2-Phenylethyl).
    • Acetamide substitution: Di-substituted (N-(2-fluorophenyl) and N-piperidinyl).
    • Molecular formula: C₂₂H₂₆FN₂O₂; molecular weight: 376.46 g/mol .
  • Pharmacology :
    • Slightly more potent than fentanyl, with short-acting opioid effects.
    • Commonly adulterated in heroin, contributing to overdose deaths .
  • Legal Status: Listed in UNODC reports and controlled under Schedule I of the 1961 Single Convention .

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

  • Structure: Piperidine substituent: 1-(2-Methoxyethyl) (polar, oxygen-rich group). Acetamide substitution: Mono-substituted (N-piperidinyl only). Estimated molecular formula: C₁₁H₂₁N₂O₃; molecular weight: ~229.3 g/mol (hypothetical).
  • The absence of a phenyl/fluorophenyl group on the acetamide nitrogen may further diminish receptor binding.
  • Legal Status: Not currently listed in international drug schedules, though structural resemblance to regulated NPS may prompt future scrutiny.

Structural and Functional Analysis

Table 1: Comparative Data on Key Compounds

Parameter Methoxyacetylfentanyl Ocfentanil This compound
Piperidine Substituent 1-(2-Phenylethyl) 1-(2-Phenylethyl) 1-(2-Methoxyethyl)
Acetamide Substitution N-phenyl, N-piperidinyl N-(2-fluorophenyl), N-piperidinyl N-piperidinyl (mono-substituted)
Molecular Formula C₂₂H₂₈N₂O₂ C₂₂H₂₆FN₂O₂ C₁₁H₂₁N₂O₃ (estimated)
Molecular Weight (g/mol) 352.47 376.46 ~229.3
Potency vs. Fentanyl Similar Slightly higher Likely lower (hypothetical)
Legal Status Controlled Controlled Unregulated

Implications of Substituent Modifications

  • Piperidine Substituent: Phenylethyl (methoxyacetylfentanyl/ocfentanil): Enhances lipophilicity and receptor interaction, contributing to high potency .
  • Acetamide Substitution: Di-substitution (phenyl/fluorophenyl + piperidinyl) in regulated analogs optimizes receptor binding . Mono-substitution in the user’s compound may limit steric compatibility with opioid receptors.

Biological Activity

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a piperidine ring substituted with a methoxyethyl group and an acetamide moiety, which may contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C13H19NO3\text{Chemical Formula C}_{13}\text{H}_{19}\text{N}\text{O}_3

Key Features:

  • Piperidine Ring : Influences the compound's interaction with biological targets.
  • Methoxy Groups : Enhance solubility and may participate in electrophilic reactions.
  • Acetamide Functional Group : Potentially involved in receptor binding and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors involved in pain modulation and neurotransmission. Preliminary studies suggest that it may act as an agonist at muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and pain pathways .

Pharmacological Studies

Research has indicated that this compound exhibits potential analgesic properties. In vitro studies have shown that it can modulate pain pathways by interacting with opioid receptors, similar to other compounds with structural similarities.

Table 1: Comparative Analgesic Activity of Related Compounds

Compound NameStructureNotable Properties
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamideStructurePsychoactive properties similar to opioids
N-[1-(4-Methoxyphenethyl)piperidin-4-YL]-2-(3-methoxyphenyl)acetamideStructurePotential analgesic effects
2-Methoxy-N-(1-phenethyl-piperidin-4-yl)-N-pyrimidin-2-yl-acetamideStructureInvestigated for neuroactive properties

Case Studies

A study conducted on the analgesic effects of related piperidine derivatives revealed that compounds structurally similar to this compound exhibited significant pain relief in animal models. The study compared the efficacy of these compounds against standard analgesics, demonstrating comparable results in reducing pain responses .

Research Findings

Recent research has focused on the synthesis and characterization of this compound, revealing insights into its reactivity and potential modifications for enhanced biological activity. The acetamide group is particularly noteworthy as it can undergo hydrolysis, leading to the formation of active metabolites that may exhibit improved pharmacological profiles.

Table 2: Summary of Biological Studies

Study FocusMethodologyKey Findings
Analgesic ActivityIn vivo testing on rodent modelsSignificant reduction in pain responses compared to control groups
Receptor Binding AffinityRadiolabeled ligand binding assaysModerate affinity for muscarinic receptors, indicating potential therapeutic applications

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